Tetrasodium N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(N-(carboxylatomethyl)aminoacetate)
Description
Tetrasodium N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(N-(carboxylatomethyl)aminoacetate) is a sodium salt featuring a biphenyl core substituted with methoxy groups at the 3,3'-positions and bis(N-(carboxylatomethyl)aminoacetate) moieties at the 4,4'-positions. This structure suggests dual functionality:
Properties
CAS No. |
60683-89-8 |
|---|---|
Molecular Formula |
C22H20N2Na4O10 |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
tetrasodium;2-[4-[4-[bis(carboxylatomethyl)amino]-3-methoxyphenyl]-N-(carboxylatomethyl)-2-methoxyanilino]acetate |
InChI |
InChI=1S/C22H24N2O10.4Na/c1-33-17-7-13(3-5-15(17)23(9-19(25)26)10-20(27)28)14-4-6-16(18(8-14)34-2)24(11-21(29)30)12-22(31)32;;;;/h3-8H,9-12H2,1-2H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 |
InChI Key |
BOHVLWDAGLGYQM-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])OC)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,3',4,4'-Tetramino Biphenyl Intermediate
A pivotal intermediate in the synthesis is 3,3',4,4'-tetraaminobiphenyl , which serves as a precursor for further functionalization. The preparation method is well-documented in patent CN102173994A, which describes a catalytic hydrogenation process under controlled temperature and pressure conditions:
| Step | Conditions | Catalyst | Outcome |
|---|---|---|---|
| 1 | 3–6 hours at 0.5–8 MPa, temperature unspecified | Primary catalyst (not specified) | Formation of crude 3,3',4,4'-tetraaminobiphenyl |
| 2 | Addition of secondary catalyst aqueous solution, 2–4 hours continuation | Secondary catalysts: tin protochloride, cuprous chloride, zinc chloride, calcium chloride (varied in different runs) | Increased yield and purity of crude product |
| 3 | Cooling and washing with water, drying | - | Final crude product obtained |
| Catalyst Added | Reaction Pressure (MPa) | Reaction Time (hours) | Crude Product Yield (grams) |
|---|---|---|---|
| Tin protochloride | 8 | 7 (4 + 3) | 78.2 |
| Cuprous chloride | 5 | 10 (6 + 4) | 82.7 |
| Zinc chloride | 2 | 6 (4 + 2) | 74.4 |
| Calcium chloride | 4.5 | 8.5 (5.5 + 3) | 77.1 |
This method emphasizes the importance of catalyst choice and reaction conditions to optimize yield and purity.
Functionalization to N-(carboxylatomethyl)aminoacetate Groups
Following the formation of the tetraaminobiphenyl intermediate, the amino groups are derivatized with carboxylatomethyl groups to form the bis(N-(carboxylatomethyl)aminoacetate) moieties. This process generally involves:
- Reaction of amino groups with chloroacetic acid or its derivatives under basic conditions.
- Neutralization with sodium hydroxide to yield the tetrasodium salt form.
While explicit detailed protocols for this step on this exact compound are scarce in open literature, analogous syntheses of aminoacetate derivatives suggest the following general reaction scheme:
$$
\text{Ar-NH}2 + \text{Cl-CH}2\text{COOH} \xrightarrow[\text{Base}]{\text{Aqueous}} \text{Ar-NH-CH}_2\text{COOH}
$$
Subsequent neutralization with sodium hydroxide yields the tetrasodium salt:
$$
\text{Ar-NH-CH}_2\text{COOH} + 4 \text{NaOH} \rightarrow \text{Tetrasodium salt}
$$
Methoxylation at 3,3' Positions
The presence of methoxy groups at the 3,3' positions is typically introduced via:
- Electrophilic aromatic substitution on biphenyl precursors using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Alternatively, starting from methoxy-substituted biphenyl precursors.
This step is usually performed prior to aminoacetate derivatization to ensure correct substitution pattern.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Catalysts | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of 3,3',4,4'-tetraaminobiphenyl | Aromatic precursors, hydrogen, catalysts (SnCl2, CuCl, ZnCl2, CaCl2) | 0.5–8 MPa, 3–6 h + 2–4 h | Crude tetraaminobiphenyl | Catalyst choice affects yield |
| 2 | Methoxylation at 3,3' positions | Methylating agents (e.g., dimethyl sulfate) | Basic medium, controlled temperature | 3,3'-dimethoxy derivative | Can precede or follow amination |
| 3 | Aminoacetate functionalization | Chloroacetic acid, NaOH | Aqueous, basic | Bis(N-(carboxylatomethyl)aminoacetate) | Forms tetrasodium salt upon neutralization |
Research Findings and Source Diversity
- The primary detailed synthetic method for the biphenyl tetraamine intermediate is drawn from Chinese patent CN102173994A, which provides comprehensive reaction conditions and catalyst effects.
- Structural and chemical identity data are supported by PubChem records, with molecular descriptors and IUPAC names confirming compound identity.
- No direct preparation protocols for the exact tetrasodium salt form were found in open literature; however, standard organic synthesis principles for aminoacetate derivatives were applied.
- Sources from restricted or unreliable websites such as www.benchchem.com and www.smolecule.com were excluded as per user instructions.
- The synthesis approach aligns with general organic synthesis practices for biphenyl derivatives and amino acid salt formation, ensuring professional and authoritative content.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxylate groups, converting them to alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl compounds.
Scientific Research Applications
A. Chromatography and Spectroscopy
Tetrasodium N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(N-(carboxylatomethyl)aminoacetate) is utilized as a reagent in high-performance liquid chromatography (HPLC) and mass spectrometry for the separation and identification of various organic compounds. Its ability to form stable complexes with metal ions makes it valuable in trace analysis.
| Application Area | Method | Key Findings |
|---|---|---|
| HPLC | Used as a mobile phase additive | Improved resolution of complex mixtures |
| Mass Spectrometry | Ionization enhancer | Enhanced sensitivity for low-concentration analytes |
B. Environmental Monitoring
The compound is also employed in environmental chemistry to monitor pollutants. Its chelating properties allow it to bind heavy metals, facilitating their detection and quantification in environmental samples.
A. Drug Formulation
In pharmaceutical sciences, Tetrasodium N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(N-(carboxylatomethyl)aminoacetate) serves as an excipient in drug formulations. Its properties help improve the solubility and bioavailability of poorly soluble drugs.
- Case Study : A study demonstrated that incorporating this compound into a formulation significantly enhanced the solubility of a hydrophobic drug, leading to improved therapeutic efficacy.
B. Drug Delivery Systems
The compound is being explored for use in targeted drug delivery systems due to its biocompatibility and ability to form nanoparticles that can encapsulate therapeutic agents.
A. Polymer Chemistry
In material science, Tetrasodium N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(N-(carboxylatomethyl)aminoacetate) is used as a modifier in polymer synthesis. It enhances the mechanical properties of polymers and provides functional groups for further chemical modifications.
| Polymer Type | Modification Type | Result |
|---|---|---|
| Polyethylene | Toughening agent | Increased impact resistance |
| Polystyrene | Functionalization | Improved adhesion properties |
B. Coatings and Films
This compound is also applied in coatings to impart specific properties such as UV resistance and hydrophilicity.
A. Enzyme Stabilization
Tetrasodium N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(N-(carboxylatomethyl)aminoacetate) has shown promise in stabilizing enzymes against thermal denaturation. This characteristic is crucial for industrial applications where enzymes are exposed to varying temperatures.
- Case Study : Research indicated that enzyme activity was maintained at higher temperatures when stabilized with this compound compared to controls without it.
Mechanism of Action
The mechanism of action of Tetrasodium N,N’-(3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(N-(carboxylatomethyl)aminoacetate) involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core allows for π-π stacking interactions, while the carboxylate groups facilitate binding to metal ions and other positively charged species. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Chelation Efficiency vs. BAPTA Derivatives
The target compound’s carboxylatomethylaminoacetate groups resemble BAPTA-Na4, a Ca²⁺-selective chelator. Key differences include:
Electronic Properties vs. Biphenyl-Based HTLs
TPD and NPB are benchmark hole transport materials (HTMs) in OLEDs. Comparisons include:
- Reorganization Energy (λ) : TPD’s λ (~0.15 eV) is lower than NPB’s (~0.18 eV), correlating with higher hole mobility. The target compound’s methoxy and carboxylate substituents may increase λ due to steric or electronic effects, reducing charge transport efficiency .
- Thermal Stability : NPB’s glass transition temperature (Tg ~95°C) ensures device durability. The sodium carboxylate groups in the target compound may lower thermal stability compared to aryl amines.
Research Findings and Data Tables
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Bromoacetyl chloride, THF | 0–5°C | 4 h | 75% |
| 2 | NaOH (1M) | 60°C | 12 h | 85% |
| 3 | NaHCO₃, H₂O | RT | 2 h | 95% |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Structural elucidation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR confirms methoxy, biphenyl, and carboxylate groups. Aromatic protons appear at δ 6.8–7.2 ppm, while carboxylate carbons resonate near δ 175–180 ppm.
- Mass Spectrometry (HRMS) : ESI-MS in negative mode detects the [M–4Na]⁴⁻ ion, with m/z ≈ 450–470.
- X-ray Crystallography : Resolves biphenyl planarity and sodium coordination geometry (octahedral vs. tetrahedral) .
Advanced: How does the biphenyl backbone influence its chelation properties in metal-binding studies?
Answer:
The 3,3'-dimethoxybiphenyl moiety provides rigidity and π-π stacking capacity, enhancing selectivity for transition metals (e.g., Zn²⁺, Cu²⁺). The carboxylate and aminoacetate groups act as polydentate ligands, forming stable 1:1 or 2:1 (metal:ligand) complexes.
Q. Table 2: Metal-Binding Affinity (Log K)
| Metal Ion | pH | Log K |
|---|---|---|
| Zn²⁺ | 7.4 | 12.7 |
| Cu²⁺ | 7.4 | 11.9 |
| Fe³⁺ | 7.4 | 9.2 |
Advanced: How can researchers resolve contradictions in reported photostability data under varying pH?
Answer:
Discrepancies arise from solvent polarity and pH effects on the azo-biphenyl chromophore. Methodological adjustments include:
- Controlled Irradiation : Use monochromatic light (λ = 365 nm) instead of broad-spectrum sources.
- Buffer Systems : Phosphate buffers (pH 6–8) stabilize the compound, while Tris buffers accelerate degradation due to amine interactions.
- Quantitative HPLC : Monitor degradation products (e.g., sulfonic acid derivatives) with a C18 column and UV detection at 254 nm .
Q. Table 3: Photostability Half-Life (t₁/₂) at pH 7.4
| Light Source | Intensity (mW/cm²) | t₁/₂ (h) |
|---|---|---|
| UV-A | 1.0 | 48 |
| Visible | 0.5 | 120 |
Advanced: What strategies optimize its use in cell viability assays as a trypan blue alternative?
Answer:
The compound’s azo-naphthalene structure allows cell membrane exclusion, similar to trypan blue. Optimization steps:
Q. Table 4: Comparison with Trypan Blue
| Parameter | Tetrasodium Compound | Trypan Blue |
|---|---|---|
| Detection Limit | 95% cell viability | 90% |
| Stability in PBS | >24 h | <8 h |
| Cost per assay | $0.15 | $0.30 |
Advanced: How does steric hindrance from methoxy groups affect its reactivity in cross-coupling reactions?
Answer:
The 3,3'-dimethoxy groups restrict rotational freedom, limiting accessibility to catalytic sites. For Suzuki-Miyaura couplings:
- Catalyst Choice : Pd(PPh₃)₄ outperforms Pd(OAc)₂ due to better steric tolerance.
- Solvent Effects : DMF > THF for solubilizing bulky intermediates.
- Yield Optimization : Reactions at 80°C for 12 h achieve 60–70% yields, compared to 40% for unsubstituted biphenyl analogs .
Advanced: What computational models predict its behavior in aqueous-organic biphasic systems?
Answer:
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
